PDZ1 Domain inhibitor peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

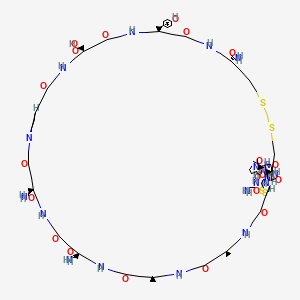

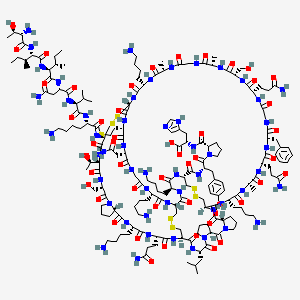

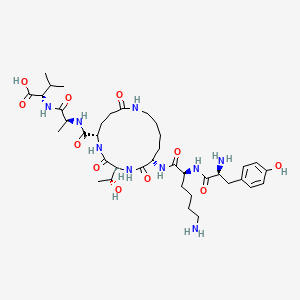

The PDZ1 Domain inhibitor peptide is a cyclic peptide that targets the PDZ1 domain of the postsynaptic density protein 95 (PSD-95). This peptide disrupts the interaction between GluR6 and PSD-95, which can compete with the C-terminal of GluR6 for binding to the PDZ1 domain . PDZ domains are protein-protein interaction modules involved in various cellular pathways, including signal transduction, cell-cell junctions, cell polarity, adhesion, and protein trafficking .

作用機序

PDZ1 ドメイン阻害ペプチドは、PSD-95のPDZ1ドメインに結合することで作用し、PSD-95とその結合パートナー(GluR6など)との相互作用を阻害します。 この阻害は、興奮毒性やその他の病理学的プロセスに関与するタンパク質複合体の形成を防ぎます。 ペプチドの作用機序には、PDZ1ドメインの天然のリガンドと結合を競合する競合阻害が含まれます .

生化学分析

Biochemical Properties

The PDZ1 Domain inhibitor peptide plays a vital role in biochemical reactions by disrupting the interaction between GluK2 and PSD-95. This peptide incorporates a β-Ala lactam side chain linker, which allows it to efficiently compete with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 . By targeting the PDZ1 domain, the this compound interferes with the formation of protein complexes that are essential for signal transduction, cell-cell junctions, cell polarity, and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. By disrupting the interaction between GluK2 and PSD-95, this peptide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the this compound has been shown to protect neurons from ischemia/reperfusion-induced apoptosis by inhibiting the activation of caspases and the assembly of the death-inducing signaling complex (DISC) . Additionally, the peptide can modulate the expression of genes involved in apoptosis and inflammation, further highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of the this compound involves its binding to the PDZ1 domain of PSD-95, thereby disrupting the interaction between GluK2 and PSD-95. This binding is facilitated by the β-Ala lactam side chain linker, which allows the peptide to compete with the C-terminus of GluK2 for the PDZ1 domain . By inhibiting this interaction, the this compound prevents the formation of protein complexes that are essential for various cellular processes, including signal transduction and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that the this compound can maintain its stability and efficacy for extended periods under specific storage conditions .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. Studies have demonstrated that high-affinity dimeric peptide-based inhibitors targeting the PDZ1 domain of PSD-95 can provide neuroprotective effects in mouse and rat stroke models . The dosage must be carefully controlled to avoid potential toxic or adverse effects. High doses of the peptide may lead to undesirable side effects, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

The this compound is involved in various metabolic pathways, including those related to signal transduction and protein trafficking. By targeting the PDZ1 domain of PSD-95, the peptide can influence the activity of enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, further highlighting the potential therapeutic benefits of the peptide .

Transport and Distribution

The transport and distribution of the this compound within cells and tissues are crucial for its therapeutic efficacy. The peptide interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution allows the peptide to exert its effects on specific cellular processes, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of the this compound is essential for its activity and function. The peptide is directed to specific compartments or organelles within the cell, where it can interact with its target proteins . This localization is facilitated by targeting signals and post-translational modifications that ensure the peptide reaches its intended site of action . By localizing to specific subcellular compartments, the this compound can effectively disrupt protein interactions and modulate cellular functions.

準備方法

The synthesis of PDZ1 Domain inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Cyclization: Formation of a cyclic structure by linking the N-terminus and C-terminus of the peptide.

Purification: Using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to purify the peptide.

Characterization: Confirming the structure and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity.

化学反応の分析

PDZ1 ドメイン阻害ペプチドは、主に次のタイプの反応を起こします。

置換反応: 結合親和性または安定性を高めるために、特定のアミノ酸残基を置換します。

環化反応: 安定性とバイオアベイラビリティを向上させるために、環状ペプチドを形成します。

酸化還元反応: ペプチドの性質を変えるために、特定の残基を修飾します。

これらの反応で使用される一般的な試薬には、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング剤、酸化剤と還元剤などがあります 。 これらの反応から生成される主な生成物は、安定性と結合親和性が向上した環状ペプチドです。

4. 科学研究への応用

PDZ1 ドメイン阻害ペプチドは、科学研究において幅広い応用範囲を持っています。

化学: タンパク質間相互作用を研究し、新しいペプチドベースの薬剤を開発するためのツールとして使用されます。

生物学: 細胞シグナル伝達とタンパク質輸送におけるPDZドメインの役割を調査します。

医学: 特定のタンパク質間相互作用を阻害することで、神経変性疾患、虚血性脳卒中、癌などの治療のための潜在的な治療薬として使用されています

科学的研究の応用

PDZ1 Domain inhibitor peptide has a wide range of scientific research applications:

Chemistry: Used as a tool to study protein-protein interactions and to develop new peptide-based drugs.

Biology: Investigates the role of PDZ domains in cellular signaling and protein trafficking.

Medicine: Potential therapeutic agent for treating neurodegenerative diseases, ischemic stroke, and cancer by disrupting specific protein-protein interactions

Industry: Utilized in the development of peptide-based therapeutics and as a research tool in drug discovery

類似化合物との比較

PDZ1 ドメイン阻害ペプチドは、PSD-95のPDZ1ドメインに対する高い特異性と親和性を持つため、ユニークなものです。 類似の化合物には、次のものがあります。

AVLX-144: 脳卒中治療研究で使用されている、PSD-95を標的とする別のペプチドベースの阻害剤.

小型有機化合物: PDZドメインを調節するように設計されていますが、多くの場合、ペプチドベースの阻害剤と比較して特異性と親和性が低いです.

ペプチドミメティック: ペプチドの構造を模倣し、タンパク質間相互作用を阻害する合成化合物.

PDZ1 ドメイン阻害ペプチドは、その高い効力、選択性、潜在的な治療応用によって際立っています。

特性

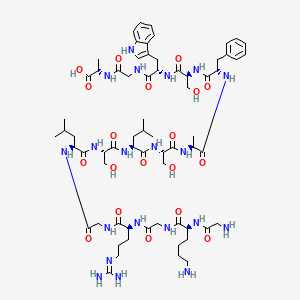

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRADBJCXMGOW-RMLJCASOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N9O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)